molecular formula C15H19N3O3 B5279913 1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea

1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea

Cat. No.: B5279913
M. Wt: 289.33 g/mol
InChI Key: ASQNLNKIGYYARS-UHFFFAOYSA-N
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Description

1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea involves several steps. One common synthetic route includes the reaction of 4-ethylamino-2-oxo-2H-chromene-3-carboxylic acid with isopropyl isocyanate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the urea linkage .

Chemical Reactions Analysis

1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

1-[4-(Ethylamino)-2-oxo-2H-chromen-3-YL]-3-(propan-2-YL)urea can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the ethylamino and isopropyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(ethylamino)-2-oxochromen-3-yl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-4-16-12-10-7-5-6-8-11(10)21-14(19)13(12)18-15(20)17-9(2)3/h5-9,16H,4H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQNLNKIGYYARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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